Tetramethyl-2-tetrazene Tetramethyl-2-tetrazene
Brand Name: Vulcanchem
CAS No.: 6130-87-6
VCID: VC1784934
InChI: InChI=1S/C4H12N4/c1-7(2)5-6-8(3)4/h1-4H3/b6-5+
SMILES: CN(C)N=NN(C)C
Molecular Formula: C4H12N4
Molecular Weight: 116.17 g/mol

Tetramethyl-2-tetrazene

CAS No.: 6130-87-6

Cat. No.: VC1784934

Molecular Formula: C4H12N4

Molecular Weight: 116.17 g/mol

* For research use only. Not for human or veterinary use.

Tetramethyl-2-tetrazene - 6130-87-6

Specification

CAS No. 6130-87-6
Molecular Formula C4H12N4
Molecular Weight 116.17 g/mol
IUPAC Name N-[(E)-dimethylaminodiazenyl]-N-methylmethanamine
Standard InChI InChI=1S/C4H12N4/c1-7(2)5-6-8(3)4/h1-4H3/b6-5+
Standard InChI Key PRGCYUAJTPIADR-AATRIKPKSA-N
Isomeric SMILES CN(C)/N=N/N(C)C
SMILES CN(C)N=NN(C)C
Canonical SMILES CN(C)N=NN(C)C

Introduction

Chemical Structure and Physical Properties

Molecular Composition and Structure

Tetramethyl-2-tetrazene, with the formal name 1,1,4,4-Tetramethyl-2-tetrazene, is an organonitrogen compound with the molecular formula C₄H₁₂N₄ . The compound features a tetrazene backbone (N-N=N-N) where each terminal nitrogen atom carries two methyl groups. In its most common form, it exists in the (E)-configuration, often denoted as (E)-1,1,4,4-tetramethyl-2-tetrazene . The molecular structure includes a planar arrangement due to the presence of alternating single and double bonds between nitrogen atoms, which contributes significantly to its stability and reactivity characteristics.

This compound can also be referred to by several synonyms including N,N,N',N'-tetramethyltetrazine, N,N'-bis(dimethylamino)diazene, and 1,2-bis[(dimethylamino)methylene]hydrazine . The structural arrangement is related to the basic tetrazene structure (H₂NN=NNH₂), though the addition of methyl groups significantly alters its chemical and physical properties .

Physical and Chemical Properties

Tetramethyl-2-tetrazene exhibits distinctive physical properties that make it suitable for specialized applications. The compound has a molecular weight of 116.165 g/mol and a density of 0.93 g/cm³ . Its physical state at room temperature is liquid, with a boiling point of 111.4°C at standard pressure (760 mmHg) .

Table 1: Physical and Chemical Properties of Tetramethyl-2-tetrazene

PropertyValue
CAS Number6130-87-6
Molecular FormulaC₄H₁₂N₄
Molecular Weight116.165 g/mol
Density0.93 g/cm³
Boiling Point111.4°C at 760 mmHg
Flash Point21.2°C
Exact Mass116.106
Polar Surface Area (PSA)31.2
LogP0.3918
Index of Refraction1.464

Synthesis and Production Methods

Traditional Synthesis Approaches

Tetramethyl-2-tetrazene is primarily synthesized through the oxidative dimerization of hydrazine derivatives. The most common precursor is unsymmetrical 1,1-dimethylhydrazine (UDMH), which undergoes an oxidation process to form the tetrazene structure . This represents an important connection between the compound and existing rocket propellants, as UDMH itself is widely used in the aerospace industry.

The synthesis typically employs controlled oxidation conditions to ensure proper formation of the tetrazene backbone. One documented approach involves the use of potassium permanganate in acetone to oxidize the hydrazine precursors. The reaction must be carefully managed at room temperature to achieve high-purity products suitable for further characterization and application.

Advanced Production Techniques

Recent research has focused on improving the synthesis methods for tetramethyl-2-tetrazene, particularly for applications in rocket propulsion. An improved synthesis approach has been proposed that is compatible with existing industrial production facilities after minor modifications . This advancement in production methodology represents a significant step toward the potential industrial-scale manufacture of tetramethyl-2-tetrazene as an alternative propellant.

The optimization of reaction conditions, including temperature control and solvent selection, has been identified as critical for achieving high yields and purity levels. Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to verify the structure and purity of synthesized tetramethyl-2-tetrazene products.

Applications in Rocket Propulsion

Comparative Advantages as a Propellant

Tetramethyl-2-tetrazene has emerged as a promising candidate for liquid rocket propulsion, potentially replacing more toxic hydrazine-based propellants currently in use . The compound's notable heat of formation, which exceeds that of conventional hydrazines used in propulsion systems, contributes to its attractiveness as an alternative fuel . Computational and experimental measurements of this property have positioned tetramethyl-2-tetrazene as a competitive option in the field of energetic materials.

Toxicological Profile and Biological Interactions

Toxicokinetics and Tissue Distribution

Detailed toxicological studies have been conducted to evaluate the biological behavior of tetramethyl-2-tetrazene. Research using intraperitoneal administration in mice has provided insights into its toxicokinetics and tissue distribution patterns . These studies have employed sophisticated analytical methods, including liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS), to quantify tetramethyl-2-tetrazene concentrations in biological samples .

The experimental findings indicate that tetramethyl-2-tetrazene undergoes rapid distribution into specific organs, with notable concentrations observed in the liver, kidney, and brain tissues . This targeted distribution pattern suggests potential organ-specific effects that warrant consideration in safety assessments and handling protocols.

Elimination and Metabolic Fate

The analytical methodologies developed for studying tetramethyl-2-tetrazene in biological matrices have demonstrated excellent linearity in concentration ranges of 10-500 ng/mL for plasma samples and 50-2000 ng/mL for tissue analyses, with acceptable precision and accuracy below 10% variance . These validated methods facilitate reliable toxicological evaluations and support ongoing research into the compound's biological interactions.

Analytical Detection and Quantification

LC-MS/MS Methodology

The accurate detection and quantification of tetramethyl-2-tetrazene in various matrices has been achieved through specialized analytical techniques. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) represents the gold standard for tetramethyl-2-tetrazene analysis, offering high sensitivity and specificity .

The validated LC-MS/MS protocol typically employs an Atlantis HILIC Silica column (3 μm, 150 mm × 2.1 mm i.d.) with isocratic elution using a mixture of ammonium acetate buffer (pH 5, 100 mM), water, and acetonitrile in a 3:2:95 (v/v/v) ratio . Detection is conducted using an electrospray ionization source in positive ion mode, with tetramethyl-2-tetrazene quantified through selected reaction monitoring mode using the specific transition m/z 117→72 .

Sample Preparation and Analytical Performance

Sample preparation for tetramethyl-2-tetrazene analysis typically involves precipitation with ammonium sulfate and acetonitrile to extract the compound from biological matrices . For plasma samples, the method requires as little as 50 μL of plasma, while tissue analyses utilize homogenized tissue solutions at standardized concentrations .

The analytical performance of established methods demonstrates excellent linearity across concentration ranges relevant to toxicological investigations, with calibration curves showing predictable responses in plasma (10-500 ng/mL) and tissue samples (50-2000 ng/mL) . The precision and accuracy parameters are within acceptable limits (<10% variation), ensuring reliable quantitative results for research and safety assessment applications .

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